molecular formula C7H14N2OS B13827298 Urea, 1-hexanoyl-2-thio- CAS No. 41510-13-8

Urea, 1-hexanoyl-2-thio-

Cat. No.: B13827298
CAS No.: 41510-13-8
M. Wt: 174.27 g/mol
InChI Key: YNRXRRMQCMANTF-UHFFFAOYSA-N
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Description

Urea, 1-hexanoyl-2-thio-, also known as hexanoylthiourea, is an organosulfur compound. It is structurally similar to urea, with the key difference being the substitution of an oxygen atom with a sulfur atom, indicated by the prefix “thio-”. This compound is part of the thiourea family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoylthiourea can be synthesized through the reaction of hexanoyl chloride with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:

Hexanoyl chloride+ThioureaHexanoylthiourea+HCl\text{Hexanoyl chloride} + \text{Thiourea} \rightarrow \text{Hexanoylthiourea} + \text{HCl} Hexanoyl chloride+Thiourea→Hexanoylthiourea+HCl

Industrial Production Methods

On an industrial scale, the production of hexanoylthiourea involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Hexanoylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoylthiourea involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfur atom in its structure allows it to interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Hexanoylthiourea is unique compared to other thiourea derivatives due to its specific hexanoyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

41510-13-8

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

N-carbamothioylhexanamide

InChI

InChI=1S/C7H14N2OS/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11)

InChI Key

YNRXRRMQCMANTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)N

Origin of Product

United States

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